Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Description
Contextualization within Carbohydrate Chemistry
In the realm of carbohydrate chemistry, the synthesis of alkyl glycosides like Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a fundamental pursuit. The β-glycosidic bond is crucial for the structure of many biologically important molecules, and the ability to synthetically install an alkyl group at this position allows for the creation of valuable molecular probes and building blocks. The butyl group, being hydrophobic, can influence the molecule's aggregation properties and its ability to cross cell membranes or interact with hydrophobic pockets in proteins.
The synthesis of this compound can be achieved through various glycosylation methods. For instance, the condensation of a suitably protected N-acetylglucosamine derivative with n-butanol is a common strategy. One documented synthesis involves the interaction of a glycosyl halide of a protected muramic acid derivative with n-butanol, followed by deprotection steps. researchgate.net
Significance within Glycoconjugate Research
Glycoconjugates, which are complex carbohydrates linked to proteins or lipids, play vital roles in cellular recognition, signaling, and immune responses. Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a valuable tool in this area of research.
Its primary significance lies in its use as a synthetic precursor for more complex glycoconjugates. The butyl aglycone can act as a temporary protecting group or a handle for further chemical modifications. For example, it has been incorporated into the synthesis of muramyl dipeptide butylglycosides. researchgate.net Muramyl dipeptides are components of bacterial cell walls and are known for their immunomodulatory properties. The synthesis of their glycosylated derivatives allows for the investigation of how the carbohydrate moiety influences their biological activity.
Furthermore, simple alkyl glycosides of N-acetylglucosamine are often used in studies involving carbohydrate-binding proteins, such as lectins and glycosyltransferases. While specific studies focusing solely on the butyl derivative are not extensively documented in publicly available literature, related alkyl glycosides are employed to probe the binding pockets of these proteins and to act as inhibitors or substrates in enzymatic assays. The nature of the alkyl chain can fine-tune the binding affinity and specificity.
Overview of Current Research Trajectories
Current research involving alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides is multifaceted, although specific studies on the butyl derivative are less prominent than those on related compounds with different alkyl chains. The general research directions include:
Development of Enzyme Inhibitors: Derivatives of N-acetylglucosamine are widely explored as inhibitors of enzymes involved in glycan processing, such as O-GlcNAcase (OGA). By modifying the aglycone, researchers can modulate the inhibitory potency and selectivity.
Probing Carbohydrate-Protein Interactions: Simple glycosides are instrumental in characterizing the binding specificities of lectins, antibodies, and other carbohydrate-binding proteins. The systematic variation of the alkyl group can provide insights into the hydrophobic interactions within the binding site.
Synthesis of Neoglycoconjugates: Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a foundational element in the construction of neoglycoconjugates. These synthetic molecules, which mimic natural glycans, are used to develop vaccines, diagnostic tools, and therapeutics.
Investigation of Immunological Responses: As demonstrated by its inclusion in synthetic muramyl dipeptides, this compound can be part of larger structures designed to elicit or modulate immune responses. researchgate.net Research in this area aims to develop novel adjuvants and immunotherapies.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-3-4-5-18-12-9(13-7(2)15)11(17)10(16)8(6-14)19-12/h8-12,14,16-17H,3-6H2,1-2H3,(H,13,15)/t8-,9-,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOSYEAOEHMJQD-LZQZFOIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Glycosylation Approaches for Butyl Glycoside Formation
The formation of the β-glycosidic bond between the N-acetylglucosamine (GlcNAc) sugar unit and butanol is the central step in the synthesis. The success of this step is determined by the ability to control the stereochemical outcome, favoring the β-anomer.
Achieving high β-selectivity is a primary goal in the synthesis of this compound. The N-acetyl group at the C-2 position of the GlcNAc donor plays a critical role in directing the stereochemistry through a phenomenon known as neighboring group participation. This effect promotes the formation of a transient oxazolinium ion intermediate, which then undergoes nucleophilic attack by the butanol from the opposite face, resulting predominantly in the desired β-glycosidic bond. researchgate.net
Various glycosyl donors, such as per-acetylated N-acetyl glucopyranosyl chlorides or donors activated with groups like trichloroacetimidate, are employed. researchgate.netnih.gov The reaction is often facilitated by promoters like heavy metal salts or Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which activate the donor for attack by the butanol acceptor. nih.gov One reported method involves reacting a GlcNAc donor with 1.5 equivalents of 1-butanol (B46404) in 1,2-dichloroethane, catalyzed by a 20 mol % amount of TMSOTf at 40 °C for 12 hours, to yield the protected butyl glycoside with complete β-selectivity. nih.gov
| Glycosyl Donor Type | Common Promoter/Activator | Typical Stereochemical Outcome |
|---|---|---|
| Glycosyl Halide (e.g., Chloride) | Heavy Metal Salts (e.g., Silver salts) | Good β-selectivity |
| Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF3·OEt2) | High β-selectivity |
| Oxazoline | Rare Earth Metal Triflates (e.g., Yb(OTf)3) | High β-selectivity |
While the focus is on the butyl group, the synthetic routes are often versatile enough to accommodate a variety of alcohol aglycones. The reactivity of the alcohol can influence the required reaction conditions; for instance, less reactive or sterically hindered alcohols may require higher temperatures or microwave irradiation to achieve acceptable yields. researchgate.netnih.gov This adaptability allows for the synthesis of a range of alkyl and aryl glycosides, which is valuable for studying how the aglycone structure affects the molecule's properties and biological activity. The synthesis of various alkyl glucosides, including those from n-hexanol and n-octanol, has been explored, demonstrating the flexibility of glycosylation methods. biorxiv.org
Chemoenzymatic methods offer a highly selective alternative to traditional chemical synthesis. These strategies use enzymes, such as glycosidases or glycosyltransferases, to catalyze the formation of the glycosidic bond with exceptional stereocontrol. mdpi.comtib.eu β-N-acetylhexosaminidases, for example, can be used in a trans-glycosylation reaction. mdpi.commdpi.com In this process, the enzyme transfers a GlcNAc moiety from a suitable donor substrate to an acceptor, such as butanol. This approach often results in the exclusive formation of the β-anomer under mild reaction conditions, avoiding the need for protecting groups on the sugar. mdpi.com The enzymatic production of various alkyl glucosides has been demonstrated using enzymes like α-amylase, highlighting the potential of biocatalysis in this field. biorxiv.org
Protecting Group Manipulations and Regioselectivity
The GlcNAc molecule has several hydroxyl groups of similar reactivity. To direct the glycosylation reaction to the desired anomeric position and prevent side reactions, these hydroxyl groups must be temporarily blocked using protecting groups. nih.govjocpr.com
Common protecting groups for the hydroxyls on the sugar ring include acyl groups like acetyl (Ac) and pivaloyl, or ether groups like benzyl (B1604629) (Bn). jocpr.com These groups are introduced to mask the hydroxyls at the C-3, C-4, and C-6 positions. The choice of protecting group can also influence the reactivity of the glycosyl donor. For instance, a study utilized a tert-butyldimethylsilyl (TBDMS) group at the 4-O-position of a GlcNAc donor, which was found to have a favorable effect on the donor's reactivity, leading to good yields and complete β-selectivity in glycosylation reactions with primary alcohols like butanol. nih.gov
| Protecting Group | Typical Introduction Reagents | Common Removal Conditions |
|---|---|---|
| Acetyl (Ac) | Acetic Anhydride, Pyridine | Sodium Methoxide (B1231860) in Methanol (Zemplén deacetylation) |
| Benzyl (Bn) | Benzyl Bromide, Sodium Hydride | Catalytic Hydrogenation (H2, Pd/C) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
Following the successful formation of the butyl glycoside, the protecting groups must be removed to yield the final product. The deprotection method must be chosen carefully to avoid cleaving the newly formed glycosidic bond or the N-acetyl group. For acetyl groups, Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol, is a standard and mild procedure. If benzyl ethers are used, they are typically removed by catalytic hydrogenation. jocpr.com The ability to selectively remove one type of protecting group while leaving others intact (orthogonal protection) is a powerful strategy for the regioselective modification of the carbohydrate. jocpr.com
Post-Synthetic Functionalization and Modification of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside
The chemical structure of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, with its free hydroxyl groups and an acetamido functionality, offers multiple sites for post-synthetic modification. These modifications are instrumental in developing molecular tools for biochemical and biomedical research, allowing for the attachment of various functional moieties and the generation of diverse analogs.
Covalent Attachment of Linkers and Probes
The covalent attachment of linkers and probes to Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a key strategy for its use in biological studies. While specific literature detailing these modifications on the butyl glycoside is not abundant, the principles of carbohydrate chemistry allow for the application of established methods to its free hydroxyl groups. These hydroxyls, located at the C3, C4, and C6 positions of the glucopyranose ring, are the primary targets for derivatization.
Linkers can be introduced to facilitate the conjugation of the glycoside to other molecules, such as proteins, or for immobilization onto solid supports for applications like affinity chromatography. Probes, including fluorescent dyes or biotin (B1667282), can be attached to enable detection and visualization in biological assays.
Strategies for Attaching Linkers and Probes:
Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles. This approach can be used to introduce linkers with terminal functional groups, such as amines or carboxylic acids, which can then be used for subsequent conjugation reactions.
Esterification: Acylation of the hydroxyl groups with activated carboxylic acids or acid anhydrides can be employed to attach probes. For instance, a fluorescent probe containing a carboxylic acid group can be coupled to the glycoside.
Click Chemistry: Modern ligation chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offer highly efficient and specific methods for attaching probes. This would involve first derivatizing the glycoside with either an azide (B81097) or an alkyne group, followed by reaction with a probe carrying the complementary functionality.
While direct examples for the butyl glycoside are not extensively documented, the synthesis of biotinylated N-acetyl-D-glucosamine (GlcNAc) conjugates has been reported, demonstrating the feasibility of attaching such probes to the core sugar structure. These syntheses often involve the use of coupling reagents to form a stable linkage between the sugar and the probe.
Table 1: Potential Linkers and Probes for Covalent Attachment
| Linker/Probe Type | Functional Group for Attachment | Potential Application |
| Amine-terminated linker | Hydroxyl | Conjugation to proteins, solid supports |
| Carboxylate-terminated linker | Hydroxyl | Further derivatization |
| Biotin | Hydroxyl | Affinity-based detection and purification |
| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Hydroxyl | Fluorescence microscopy and assays |
Analog Generation through Chemical Derivatization
Chemical derivatization of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a powerful tool for generating a wide array of structural analogs. These analogs are valuable for studying structure-activity relationships, developing enzyme inhibitors, and probing carbohydrate-protein interactions. The primary sites for derivatization are the hydroxyl groups at the C3, C4, and C6 positions, and to a lesser extent, the acetamido group at the C2 position.
Selective protection and deprotection strategies are crucial for achieving regioselective modifications. The differential reactivity of the hydroxyl groups (primary at C6 versus secondary at C3 and C4) can be exploited to achieve selective derivatization.
Examples of Chemical Derivatization:
Acylation and Alkylation: The hydroxyl groups can be readily acylated to form esters or alkylated to form ethers. A documented example includes the synthesis of Butyl 2-acetamido-2-deoxy-3,6-di-O-pivaloyl-4-O-tert-butyldimethylsilyl-β-D-glucopyranoside . This derivative showcases the selective protection of the hydroxyl groups, which can then allow for further specific modifications at the remaining unprotected sites.
Benzylidenation: The C4 and C6 hydroxyl groups can be protected as a benzylidene acetal (B89532) by reaction with benzaldehyde. This strategy allows for selective modification of the C3 hydroxyl group. While this has been demonstrated for n-butyl α- and β-D-glucopyranosides, the same principle is applicable to the N-acetylated counterpart.
Modifications of the Acetamido Group: While less common, the N-acetyl group can also be modified. For instance, deacetylation followed by re-acylation with different acyl groups can generate analogs with altered properties.
These derivatization strategies provide access to a diverse library of analogs of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, enabling a broad range of applications in glycobiology and medicinal chemistry.
Table 2: Examples of Derivatization Reactions and Resulting Analogs
| Reaction Type | Reagents | Position(s) Modified | Resulting Analog Type |
| Acylation | Pivaloyl chloride | C3, C6 (hydroxyls) | Pivaloyl ester derivative |
| Silylation | tert-Butyldimethylsilyl chloride | C4 (hydroxyl) | Silyl ether derivative |
| Benzylidenation | Benzaldehyde | C4, C6 (hydroxyls) | Benzylidene acetal |
| Acetylation | Acetic anhydride | C3, C4, C6 (hydroxyls) | Acetate ester derivatives |
Biological and Biochemical Investigations of Butyl 2 Acetamido 2 Deoxy β D Glucopyranoside and Analogues
Enzymatic Substrate Specificity and Catalytic Mechanisms
The interaction of glycosides with enzymes is fundamental to their biological function. The evaluation of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a substrate for various enzymes would be a critical first step in elucidating its biochemical profile.
Interactions with N-Acetyl-β-D-glucosaminidases
N-Acetyl-β-D-glucosaminidases (also known as hexosaminidases) are enzymes that catalyze the hydrolysis of terminal N-acetyl-D-glucosamine residues from oligosaccharides and glycoconjugates. It is highly probable that Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside would serve as a substrate for these enzymes. The butyl aglycone would be the leaving group in the enzymatic reaction.
A comprehensive investigation would involve determining the kinetic parameters of this interaction. A hypothetical data table for such an investigation is presented below.
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
| Human Hexosaminidase A | Data not available | Data not available |
| Human Hexosaminidase B | Data not available | Data not available |
| Canavalia ensiformis | Data not available | Data not available |
This table represents the type of data that would be generated from kinetic studies. Currently, no specific values for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside are available in the literature.
Evaluation as a Substrate for Glycosyltransferases
Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. It is unlikely that Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside would serve as a donor substrate for glycosyltransferases, as these enzymes typically utilize activated sugar nucleotides (e.g., UDP-GlcNAc).
However, it could potentially act as an acceptor molecule, with a glycosyltransferase adding another sugar moiety to one of its free hydroxyl groups. Research in this area would be necessary to determine if it is a viable acceptor and for which specific glycosyltransferases.
Mechanistic Probing of Glycoenzyme Action
Due to its simple structure, Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside could be a useful tool for probing the active sites of glycoenzymes. By modifying the butyl group or the sugar ring, researchers could investigate the specific interactions that govern substrate binding and catalysis.
Role in Cellular Glycan Processing Pathways
Should Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside be transported into cells, it could potentially influence cellular glycan processing pathways. For instance, its hydrolysis by lysosomal N-acetyl-β-D-glucosaminidases could release N-acetylglucosamine, which can then enter cellular metabolic pathways.
Studies on analogues, such as methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, have shown effects on the incorporation of radiolabeled glucosamine (B1671600) into glycosaminoglycans. Similar studies with the butyl derivative would be required to ascertain its specific effects.
Analysis of Protein-Carbohydrate Recognition Phenomena
The recognition of carbohydrates by proteins is a critical aspect of many biological processes, including cell adhesion and signaling. Lectins are a prominent class of proteins that bind to specific carbohydrate structures.
It is plausible that Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside could interact with lectins that have a binding preference for N-acetylglucosamine. The butyl aglycone might influence the binding affinity by interacting with hydrophobic pockets in the lectin's binding site. Techniques such as isothermal titration calorimetry or surface plasmon resonance would be employed to quantify these interactions.
A hypothetical data table summarizing such binding studies is shown below.
| Lectin | Kd (µM) |
| Wheat Germ Agglutinin (WGA) | Data not available |
| Concanavalin A (Con A) | Data not available |
| Ricinus Communis Agglutinin I (RCAI) | Data not available |
This table illustrates the kind of binding affinity data that would be obtained. No such data is currently available for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its molecular framework and functional groups can be obtained.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of the molecule. For Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, the pyranose ring is expected to adopt a stable ⁴C₁ chair conformation, with the bulky C6 (CH₂OH), C2 (NHAc), and the anomeric butoxy group all in equatorial positions to minimize steric hindrance.
The ¹H and ¹³C NMR spectra of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be predicted by combining known data from N-acetyl-β-D-glucosamine (GlcNAc) and n-butyl β-D-glucopyranoside. nih.govresearchgate.netresearchgate.net The β-configuration of the anomeric linkage is confirmed by the large coupling constant (J) observed for the anomeric proton (H-1), which is typically around 8-10 Hz, indicative of a trans-diaxial relationship with H-2.
The signals for the butyl group are expected in the upfield region of the spectra, characteristic of aliphatic chains. researchgate.net The O-methylene protons (-O-CH₂ -) of the butyl group would appear as a multiplet, while the other methylene (B1212753) and the terminal methyl groups would resonate at progressively higher fields. researchgate.net
Table 1: Predicted ¹H NMR Signal Assignments for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside Data inferred from N-acetyl-β-D-glucosamine and n-butyl β-D-glucopyranoside spectra. researchgate.netresearchgate.net
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.5 | d | ~8.5 |
| H-2 | ~3.7 | dd | ~10.5, 8.5 |
| H-3 | ~3.5 | t | ~9.0 |
| H-4 | ~3.4 | t | ~9.0 |
| H-5 | ~3.4 | m | - |
| H-6a, H-6b | ~3.9, ~3.7 | m | - |
| N-H | ~7.8 | d | ~9.0 |
| -COCH₃ | ~2.0 | s | - |
| -O-CH₂- (Butyl) | ~3.9 (a), ~3.5 (b) | m | - |
| -CH₂- (Butyl) | ~1.6 | m | - |
| -CH₂- (Butyl) | ~1.4 | m | - |
| -CH₃ (Butyl) | ~0.9 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Signal Assignments for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside Data inferred from N-acetyl-β-D-glucosamine and n-butyl β-D-glucopyranoside spectra. nih.govresearchgate.net
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~101 |
| C-2 | ~57 |
| C-3 | ~75 |
| C-4 | ~71 |
| C-5 | ~77 |
| C-6 | ~62 |
| -C OCH₃ | ~175 |
| -COC H₃ | ~23 |
| -O-C H₂- (Butyl) | ~69 |
| -C H₂- (Butyl) | ~32 |
| -C H₂- (Butyl) | ~19 |
| -C H₃ (Butyl) | ~14 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, the signal for the anomeric proton (H-1) would show a cross-peak with H-2, which in turn would correlate with H-3, and so on, allowing for the tracing of the entire spin system of the pyranose ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connection between the butyl group and the sugar ring. A key correlation would be observed between the anomeric proton H-1 and the first carbon of the butyl chain (-O-C H₂-), as well as between the protons of the O-methylene group of the butyl chain and the anomeric carbon C-1, confirming the glycosidic linkage.
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecular ion can be observed. For Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C₁₂H₂₃NO₆), the expected exact mass is 277.1525 g/mol . In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 278.1603 or as adducts with sodium [M+Na]⁺ at m/z 300.1423 or potassium [M+K]⁺ at m/z 316.1162.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. The primary fragmentation pathway for glycosides is the cleavage of the glycosidic bond. nih.govresearchgate.net This would result in two major fragment ions:
An ion corresponding to the loss of the butoxy group, leaving the charged oxonium ion of the GlcNAc residue.
An ion corresponding to the charged butyl group or butene (following hydrogen rearrangement).
Further fragmentation of the GlcNAc oxonium ion would lead to characteristic cross-ring cleavages, producing smaller fragment ions that are diagnostic for the sugar structure. nih.gov The nomenclature for these fragments describes which bonds of the sugar ring are broken. For example, a ⁰,²A-type cross-ring cleavage is common for N-acetylhexosamines.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. nih.gov The spectra for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside would be dominated by the features of the carbohydrate and acetamido moieties, with additional bands from the butyl group. mdpi.comresearchgate.netresearchgate.net
Table 3: Characteristic IR and Raman Bands for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside Data inferred from N-acetyl-D-glucosamine and related compounds. nih.govnih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | Stretching | O-H (hydroxyl groups), N-H (amide) |
| 3000-2850 | Stretching | C-H (butyl group and pyranose ring) |
| ~1650 | Stretching (Amide I) | C=O (amide) |
| ~1560 | Bending (Amide II) | N-H (amide) |
| 1470-1350 | Bending | C-H (butyl and acetyl methyl groups) |
| 1200-1000 | Stretching | C-O, C-C (pyranose ring "fingerprint" region) |
The broad band in the 3500-3200 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl and amide N-H groups. The C-H stretching vibrations of the butyl group would be prominent in the 3000-2850 cm⁻¹ region. The two most characteristic bands for the N-acetyl group are the Amide I band (mainly C=O stretch) around 1650 cm⁻¹ and the Amide II band (a mix of N-H bend and C-N stretch) around 1560 cm⁻¹. The complex region from 1200-1000 cm⁻¹ is known as the fingerprint region for carbohydrates, containing numerous overlapping C-O and C-C stretching vibrations of the pyranose ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallographic Studies of Related Glycoside Derivatives
In this conformation, the large substituents (the acetamido group at C2, the hydroxymethyl group at C5, and the aglycone at C1) occupy equatorial positions to minimize steric repulsion. The solid-state structure is heavily influenced by a network of intermolecular hydrogen bonds. The hydroxyl groups (-OH), the amide N-H, and the amide carbonyl oxygen (C=O) all act as hydrogen bond donors and acceptors. These interactions dictate the molecular packing in the crystal lattice, often forming extensive sheets or three-dimensional networks. researchgate.net
The presence of the flexible n-butyl group, compared to a smaller methyl group, would likely introduce more significant van der Waals interactions and could potentially lead to different crystal packing arrangements, possibly with hydrophobic regions formed by the interdigitation of the alkyl chains. The conformation of the glycosidic linkage (the torsion angles φ and ψ) is also a key feature, which is influenced by both intramolecular sterics and the intermolecular forces within the crystal.
Computational Chemistry and Molecular Modeling of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and dynamic properties of glycosides at an atomic level. While specific computational studies focusing exclusively on Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside are not extensively documented in publicly accessible literature, the behavior of this molecule can be inferred from computational analyses of N-acetylglucosamine (GlcNAc) derivatives and other alkyl glycosides. These studies provide a robust framework for understanding its conformational landscape, the nature of its glycosidic linkage, and its interactions with enzymes.
Molecular Dynamics Simulations for Conformational Analysis
While direct MD simulation data for the butyl derivative is scarce, studies on the parent molecule, N-acetylglucosamine, reveal significant flexibility. MD simulations have been employed to study the effects of GlcNAc moieties on the stability of glycoproteins, demonstrating that their presence can increase local stability. nih.gov For Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, simulations would likely show the pyranose ring adopting a stable ⁴C₁ chair conformation, which is typical for glucose derivatives. The primary areas of conformational variability would be around the glycosidic bond connecting the butyl group and the orientation of the exocyclic hydroxymethyl and N-acetyl groups.
The hydrophobic butyl chain would also influence the molecule's behavior in aqueous solution, potentially associating with other hydrophobic molecules or influencing the local water structure. The flexibility of the alkyl chain itself adds another layer of complexity to the conformational ensemble.
Table 1: Key Torsional Angles in Glycoside Conformational Analysis
| Torsion Angle | Definition | Description |
| Φ (Phi) | O5-C1-O1-C(alkyl) | Describes the rotation around the glycosidic bond on the pyranose ring side. |
| Ψ (Psi) | C1-O1-C(alkyl)-C(alkyl) | Describes the rotation around the glycosidic bond on the aglycone side. |
| ω (Omega) | O5-C5-C6-O6 | Describes the orientation of the exocyclic hydroxymethyl group. |
This table outlines the key dihedral angles that are typically analyzed in MD simulations to describe the conformation of alkyl glycosides. The specific values for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside would be determined through simulation.
Quantum Chemical Calculations of Glycosidic Linkages
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. mdpi.com These methods are invaluable for understanding the nature of chemical bonds, including the pivotal β-(1→O)-glycosidic linkage in Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Such calculations can determine bond lengths, bond angles, and the energy barriers associated with bond rotation, which govern the conformational preferences around the glycosidic linkage.
For glycosides in general, quantum mechanics (QM) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are considered the "method of choice" for deciphering the catalytic mechanisms of enzymes that cleave or form glycosidic bonds. researchgate.netnih.gov These studies reveal that the cleavage of a glycosidic bond, which can have a half-life of millions of years in solution, is dramatically accelerated by enzymes that stabilize high-energy transition states. researchgate.net
Applying these methods to Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside would allow for the calculation of the potential energy surface for the rotation of the Φ and Ψ torsion angles. This would reveal the lowest energy conformations (conformational minima) and the energy barriers between them. These calculations are computationally intensive but offer a level of detail unattainable with classical MD simulations alone. mdpi.com The presence of the electron-withdrawing N-acetyl group at the C2 position is known to influence the electronic properties and reactivity of the glycosidic bond.
Ligand-Protein Docking Studies for Glycoenzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. For Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, docking studies can predict how it interacts with the active sites of glycoenzymes, such as lysozyme (B549824) or N-acetyl-β-D-glucosaminidases. nih.gov These enzymes have binding pockets specifically adapted to recognize GlcNAc residues.
Docking studies involving similar glycosides and lysozyme have shown that binding is typically driven by a combination of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net The acetamido group of the GlcNAc moiety is crucial for specificity, forming key hydrogen bonds with amino acid residues in the enzyme's active site. The pyranose ring itself makes several hydrogen bonds and van der Waals contacts.
The butyl aglycone of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside would play a significant role in these interactions. Its hydrophobic nature would likely lead it to interact favorably with nonpolar amino acid residues within or near the active site. researchgate.net The length and flexibility of the butyl chain could influence the precise binding mode and potentially the binding affinity compared to glycosides with smaller (e.g., methyl) or more polar aglycones.
Table 2: Potential Interacting Residues in a Glycoenzyme Active Site
| Amino Acid Residue | Interaction Type | Potential Role in Binding |
| Aspartic Acid (Asp) | Hydrogen Bond | Interacts with hydroxyl groups of the sugar ring. |
| Tryptophan (Trp) | Hydrophobic/Stacking | Forms stacking interactions with the pyranose ring. |
| Alanine (Ala) | Hydrophobic | Interacts with the nonpolar faces of the sugar and the butyl chain. |
| Valine (Val) | Hydrophobic | Interacts with the butyl aglycone. |
| Asparagine (Asn) | Hydrogen Bond | Forms hydrogen bonds with the N-acetyl group. |
This table provides a generalized summary of the types of amino acid residues and interactions that would be anticipated in the binding of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside to a model glycoenzyme like lysozyme, based on docking studies of related ligands.
Advanced Analytical Methodologies for Biochemical Investigations
Chromatographic Separation Techniques for Glycosides
Chromatography is a cornerstone of glycoside analysis, enabling the separation of complex mixtures into individual components. The choice of technique depends on the physicochemical properties of the analyte, including polarity, volatility, and charge.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of glycosides due to its high resolution and applicability to non-volatile compounds. researchgate.netnih.gov For a compound like Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, reversed-phase (RP) and normal-phase (NP) HPLC are common approaches.
In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. researchgate.net The separation is based on hydrophobic interactions; the butyl group of the target compound would contribute to its retention on the column. Elution is typically achieved using a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Normal-phase HPLC utilizes a polar stationary phase (e.g., with amide functional groups) and a non-polar mobile phase. This technique separates glycans based on hydrophilicity and is highly effective for profiling both neutral and sialylated glycan pools. Detection can be achieved using various detectors, including Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or UV-Vis for compounds with a chromophore. creative-biolabs.com For enhanced sensitivity, fluorescent labeling of the glycan prior to analysis is a common strategy.
Table 1: HPLC Separation Parameters for Glycosides
| Parameter | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
|---|---|---|
| Stationary Phase | Octadecylsilyl (C18) | Amide or Imide Functional Groups |
| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | Acetonitrile/Aqueous Buffer Gradient |
| Separation Principle | Hydrophobic Interactions | Hydrophilic Interactions |
| Common Detectors | UV-Vis (220 nm), RI, ELSD | Fluorescence (with derivatization), ELSD |
Gas Chromatography (GC) offers high resolution for volatile compounds. However, glycosides like Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside are non-volatile due to their polar hydroxyl (-OH) and acetamido (-NHCOCH₃) groups. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. ajrsp.comresearchgate.net
The most common derivatization technique is silylation, where active hydrogens in the hydroxyl and amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netnih.gov Another method is acetylation, which converts the polar groups into less polar, more volatile esters and amides. creative-biolabs.com
Once derivatized, the compound can be separated on a GC column, typically a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane). acs.org The separated derivatives are then detected, most commonly by Flame Ionization Detection (FID) or Mass Spectrometry (MS), which provides both quantification and structural information. ajrsp.comnih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Carbohydrates
| Reagent | Abbreviation | Target Functional Group | Derivative Formed |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Trimethylsilyl (TMS) ether/amine |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH | Trimethylsilyl (TMS) ether/amine |
| Acetic Anhydride | - | -OH, -NH | Acetate ester/acetamide |
| n-Butylboronic acid | - | Diols | Cyclic boronate ester |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. nih.govacs.org For neutral glycans or glycosides like Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, derivatization with a charged or fluorescent tag is necessary for both electrophoretic mobility and sensitive detection. nih.govhitachi-hightech.com
A common approach is reductive amination, where a fluorescent label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 2-aminoacridone (B130535) is attached to the reducing end of the glycan. nih.gov The separation is often performed in a coated capillary to suppress electroosmotic flow, allowing for separation based primarily on the charge and hydrodynamic volume of the derivatized glycan. nih.gov Laser-Induced Fluorescence (LIF) detection provides exceptional sensitivity, enabling the analysis of minute quantities of material. hitachi-hightech.com CE is particularly powerful for separating isomers and resolving complex glycan mixtures. nih.govacs.org
Mass Spectrometry-Based Analytical Strategies in Glycomics
Mass Spectrometry (MS) is an indispensable tool in glycomics for determining the mass, composition, and structure of glycans and glycoconjugates. nih.govoup.com It can be used as a standalone technique or coupled with separation methods like HPLC or CE. nih.govacs.org
For a compound like Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions with minimal fragmentation. nih.govaspariaglycomics.com ESI-MS is particularly well-suited for coupling with liquid chromatography (LC-MS), providing enhanced sensitivity and detailed structural characterization. aspariaglycomics.com MALDI-MS allows for rapid, high-throughput screening of samples. aspariaglycomics.com
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. oup.comnih.gov In this technique, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide detailed information about the monosaccharide sequence and glycosidic linkages. oup.com For instance, fragmentation patterns can distinguish between different linkage positions in disaccharides containing a 2-acetamido-2-deoxy-glucose unit. uu.nl Derivatization, such as permethylation, can be used prior to MS analysis to stabilize the glycan and facilitate the interpretation of fragmentation spectra. oup.com
Spectrophotometric and Fluorometric Assay Development for Enzyme Activity
Spectrophotometric and fluorometric assays are fundamental for studying the activity of enzymes that process glycosides, such as glycoside hydrolases. nih.govcreative-enzymes.com These assays rely on a substrate that, upon enzymatic cleavage, releases a chromogenic (color-producing) or fluorogenic (fluorescence-producing) molecule. thermofisher.comnih.gov
While Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside itself does not release a colored or fluorescent aglycon, it can act as a substrate or inhibitor in enzyme assays where product formation is monitored by other means (e.g., chromatography). However, the principle of these assays is best illustrated by analogous substrates where the aglycon is a reporter group. For an enzyme like N-acetyl-β-D-glucosaminidase, which would cleave the glycosidic bond of the target compound, common synthetic substrates include:
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc): Enzymatic hydrolysis releases p-nitrophenol, which, at an alkaline pH, forms the yellow p-nitrophenolate ion, detectable by spectrophotometry around 400 nm. oiv.intmdpi.com
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG-GlcNAc): Cleavage releases 4-methylumbelliferone, a highly fluorescent compound that can be detected with high sensitivity, allowing for the measurement of very low enzyme activities. nih.govnih.gov
Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc): This substrate offers even greater sensitivity than methylumbelliferyl-based substrates and is used for detecting O-GlcNAcase activity. nih.gov
These assays allow for the continuous monitoring of enzyme kinetics, providing data to calculate key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.govnih.gov
Table 3: Comparison of Reporter Molecules for Glycosidase Assays
| Reporter Molecule (Aglycon) | Detection Method | Typical Wavelength (nm) | Key Advantage |
|---|---|---|---|
| p-Nitrophenol | Spectrophotometry | ~400 | Simple, widely used |
| 4-Methylumbelliferone | Fluorometry | Ex: ~360, Em: ~450 | High sensitivity |
| Fluorescein | Fluorometry | Ex: ~490, Em: ~520 | Very high sensitivity |
| 6-Chloro-3-indolyl | Spectrophotometry | - | Forms a colored precipitate |
Applications in Chemical Biology and Glycobiological Research
Development of Glycoenzyme Inhibitors and Chemical Probes
The core N-acetylglucosamine structure of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside makes it a valuable starting point for the generation of inhibitors and probes targeting glycoenzymes, particularly glycosidases that process β-linked GlcNAc residues.
Glycosidase inhibitors are crucial for studying the function of these enzymes and hold therapeutic potential for various diseases. alzdiscovery.org The design of potent and selective inhibitors often relies on mimicking the structure of the enzyme's substrate or transition state during catalysis. acs.org The family of enzymes responsible for removing O-linked GlcNAc (O-GlcNAcase or OGA) is a significant target for inhibitor development. nih.govbenthamscience.com
While Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside itself is a substrate rather than an inhibitor, its structure informs the design of such molecules. The aglycone portion (the butyl group) plays a critical role in achieving inhibitor selectivity. Enzymes possess unique topologies in and around their active sites, and an inhibitor's aglycone can form specific hydrophobic or van der Waals interactions that differentiate between closely related enzymes, such as OGA and the lysosomal β-hexosaminidases. nih.gov
Research has shown that modifying transition-state mimics of GlcNAc, such as NAG-thiazoline, with aliphatic chains can confer selectivity. nih.gov For instance, the development of N-Butanoyl-Glucosamine-Thiazoline (NButGT) demonstrated that appending a hydrophobic group could improve selectivity for OGA. nih.gov Similarly, N-alkylated derivatives of deoxynojirimycin, an iminosugar that mimics the sugar's ring structure, have been synthesized and shown to be selective β-glucosidase inhibitors. nih.gov This design principle suggests that incorporating a butyl group, either as a glycoside or an N-acyl chain, is a viable strategy for targeting the aglycone-binding pockets of specific β-N-acetylglucosaminidases to achieve selective inhibition.
Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of enzymes within complex biological systems. These probes typically consist of three key components: a recognition element that directs the probe to a specific class of enzymes, a reactive group (or "warhead") that forms a covalent bond with the active site of the enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and visualization.
The Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside structure can serve as the recognition element for designing ABPs that target β-N-acetylglucosaminidases. The GlcNAc moiety guides the probe to the enzyme's active site, while the butyl group can enhance binding affinity and selectivity through interactions with hydrophobic residues. To convert this substrate into an ABP, it would be chemically modified to incorporate a warhead and a reporter tag.
For example, a common strategy for retaining glycosidases involves designing mechanism-based inhibitors that trap the catalytic nucleophile. An ABP could be synthesized from the butyl glycoside by introducing an electrophilic trap, such as an epoxide or a fluorinated leaving group, at a strategic position on the sugar ring. A reporter tag could be attached to the aglycone or another position on the glycan that does not interfere with enzyme recognition. Such a probe would allow for the specific labeling and identification of active β-N-acetylglucosaminidases in cell lysates or living systems.
Scaffold for Synthetic Glycoconjugates and Glycomimetics
In chemical synthesis, Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a useful building block or scaffold for creating more complex glycoconjugates and glycomimetics. The butyl group serves as a simple and stable protecting group for the anomeric position (C-1) of the sugar. This protection allows for selective chemical modifications to be performed on the other hydroxyl groups (at positions C-3, C-4, and C-6) of the GlcNAc ring.
This strategy is fundamental in the convergent synthesis of oligosaccharides and glycoconjugates. researchgate.net For example, a specific glycosyltransferase could be used to add another sugar, such as galactose, to the C-4 position of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside to create a disaccharide. nih.gov Alternatively, chemical methods can be employed to selectively modify the hydroxyl groups to introduce other functional moieties. Once the desired modifications on the sugar ring are complete, the resulting molecule can be used as a simple glycomimetic for biological studies, or the butyl glycosidic bond can be cleaved to free the anomeric hydroxyl group for subsequent glycosylation reactions, linking the custom-modified sugar to peptides, lipids, or other scaffolds. nih.govnih.gov
Research Tools for Investigating Glycosyltransferase Activity
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate (typically a nucleotide sugar) to an acceptor molecule. nih.govnih.gov Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be used as a research tool in the study of GTs in several ways.
Acceptor Substrate: The compound can serve as an acceptor substrate for GTs that add sugars to GlcNAc residues. For instance, β-1,4-galactosyltransferases could potentially use Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside as an acceptor to synthesize the butyl glycoside of N-acetyllactosamine. nih.gov Using this simple, defined acceptor allows for the characterization of GT activity and specificity in vitro. nih.gov
Product Inhibitor: In reactions catalyzed by β-N-acetylglucosaminyltransferases that use butanol as an acceptor and UDP-GlcNAc as the donor, Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is the reaction product. nih.gov In kinetic studies of such enzymes, the compound can be added to the assay to investigate product inhibition, providing insights into the enzyme's catalytic mechanism.
The use of a simple, small-molecule acceptor like this butyl glycoside can simplify assay design and product analysis compared to using complex glycoprotein (B1211001) or glycolipid acceptors.
Substrates for Enzyme Assays and High-Throughput Screening
As a glycoside of GlcNAc, the compound is a natural substrate for β-N-acetylglucosaminidases, which cleave the glycosidic bond to release GlcNAc and butanol. wikipedia.org While standard enzyme assays often employ substrates with chromogenic or fluorogenic leaving groups for easy detection, Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be used in assays where the detection of either product is feasible. mdpi.com
For high-throughput screening (HTS) of glycosidase inhibitors, the detection of butanol release can be achieved through a coupled enzyme assay. In this setup, the glycosidase reaction is paired with a second, "coupling" enzyme whose activity depends on the product of the first reaction. The activity of the second enzyme is then monitored, typically via a change in absorbance or fluorescence.
A potential coupled assay design is outlined in the table below:
| Step | Reaction | Enzyme(s) | Detection Method | Principle |
|---|---|---|---|---|
| 1 (Primary) | Butyl-GlcNAc + H₂O → GlcNAc + Butanol | β-N-Acetylglucosaminidase (Target Enzyme) | Indirect | The target enzyme hydrolyzes the substrate, releasing butanol. The rate of butanol release is proportional to the target enzyme's activity. |
| 2 (Coupled) | Butanol + NAD⁺ → Butyraldehyde + NADH + H⁺ | Alcohol Dehydrogenase (Coupling Enzyme) | Spectrophotometry (Absorbance at 340 nm) | The butanol produced in Step 1 is oxidized by an alcohol dehydrogenase. This reaction reduces NAD⁺ to NADH, which strongly absorbs light at 340 nm. creative-enzymes.com The rate of increase in absorbance is measured to determine the activity of the primary enzyme. |
This type of assay allows for the continuous monitoring of the enzyme reaction and is adaptable for HTS platforms used in drug discovery to screen large libraries of potential inhibitors.
Utilization in Glycan Microarrays for Binding Studies
Glycan microarrays are a high-throughput technology used to profile the interactions of carbohydrates with glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins. nih.govnih.gov These arrays consist of a library of different glycans immobilized on a solid surface.
Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a suitable candidate for inclusion in such microarrays. The GlcNAc portion serves as the specific recognition motif, while the butyl group acts as a short, hydrophobic linker to space the sugar away from the microarray surface. For immobilization, the butyl group would typically be functionalized with a reactive handle (e.g., an amine or thiol) to allow for covalent attachment to the activated surface of the microarray slide.
By including this simple glycoside alongside more complex oligosaccharides, researchers can dissect the binding requirements of a GBP. For example, if a lectin binds to a complex glycan containing a terminal β-linked GlcNAc, its binding to immobilized Butyl-GlcNAc on the same array can help determine if the terminal monosaccharide is a sufficient recognition element. This approach provides valuable data on binding specificity and helps to identify the minimal carbohydrate epitope required for a biological interaction. researchgate.net
The table below illustrates how Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside could be part of a focused glycan microarray library designed to probe the specificity of GlcNAc-binding proteins.
| Array Compound ID | Structure | Purpose in Array |
|---|---|---|
| G-01 | Butyl β-D-GlcNAc | Represents the minimal β-GlcNAc epitope. |
| G-02 | Butyl β-D-Gal | Negative control to test for specificity to GlcNAc over other sugars. |
| G-03 | Butyl β-D-GlcNAc-(1,4)-β-D-GlcNAc (Chitobiose) | Tests for preference for a disaccharide of GlcNAc. |
| G-04 | Butyl β-D-Gal-(1,4)-β-D-GlcNAc (Lactosamine) | Probes binding to a common terminal structure on complex N-glycans. |
| G-05 | Butyl α-D-GlcNAc | Tests for anomeric specificity (β vs. α linkage). |
Future Directions and Emerging Research Avenues
Advancements in Chemoenzymatic Synthesis of Complex Glycans
The synthesis of structurally defined complex glycans is a major challenge that hinders progress in understanding their biological functions. rsc.orgrsc.org Chemoenzymatic synthesis, which combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymes, has emerged as a powerful solution. nih.gov In this context, Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a crucial building block.
Future research will likely leverage this compound as an acceptor substrate in glycosyltransferase-catalyzed reactions. Glycosyltransferases, the enzymes responsible for forging glycosidic bonds in nature, can be used to extend the glycan structure from the core GlcNAc unit. nih.gov The butyl group acts as a simple, non-interfering aglycone, allowing researchers to study the substrate specificity of various glycosyltransferases and to initiate the assembly of oligosaccharide chains.
Advanced chemoenzymatic strategies are continuously being developed, including one-pot multienzyme (OPME) systems and "stop and go" methodologies, which allow for the controlled, sequential addition of different sugar units to create asymmetrical and multi-antennary N-glycans. rsc.orguga.edu Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be envisioned as a starting substrate in these automated platforms for the streamlined production of diverse glycan libraries. uga.edu These libraries are invaluable for screening against glycan-binding proteins, developing vaccines, and probing the molecular basis of host-pathogen interactions. digitellinc.com
| Strategy | Description | Potential Role of Butyl-GlcNAc |
| One-Pot Multienzyme (OPME) | Multiple glycosyltransferases and sugar donors are combined in a single reaction vessel to build a glycan structure sequentially. rsc.orgresearchgate.net | An initial acceptor substrate to which the first enzyme in the cascade transfers a sugar. |
| "Stop and Go" Synthesis | Chemically modified, "caged" monosaccharides are added enzymatically. These "stop" further elongation until a chemical deprotection step ("go") allows the next enzyme to act. uga.edu | A foundational unit onto which a "stop" monosaccharide could be added. |
| Enzyme-Linked Solid-Phase Synthesis | The glycan is built step-by-step on a solid support, with enzymes used for the glycosylation steps. | The butyl aglycone could be modified with a linker for attachment to the solid support. |
| Glycosidase-Catalyzed Synthesis | Glycosidases, which normally cleave glycosidic bonds, are used in reverse (transglycosylation) to form new linkages, often with modified substrates. nih.gov | Can act as an acceptor for transglycosylation reactions catalyzed by specific β-N-acetylhexosaminidases. |
Integration with Systems Glycobiology Approaches
Systems glycobiology aims to understand the roles of the complete set of a cell's glycans—the glycome—in biological networks. This requires tools that can perturb and report on glycan-related pathways at a systemic level. nih.gov Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, due to its structural simplicity and relationship to a key cellular signaling molecule, is well-suited for such studies.
The compound can act as a competitive inhibitor for enzymes that recognize terminal, non-reducing GlcNAc residues, such as β-N-acetylhexosaminidases. By introducing Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside to cell cultures, researchers could study the resulting downstream effects on signaling pathways and protein expression profiles. The butyl group may enhance cell permeability compared to free GlcNAc, potentially making it a more effective tool for modulating intracellular processes.
One of the most dynamic signaling mechanisms involving GlcNAc is O-GlcNAcylation, the attachment of a single GlcNAc to serine or threonine residues of intracellular proteins, which rivals phosphorylation in its regulatory scope. wikipedia.org While Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside itself is not a direct substrate for O-GlcNAc transferase (OGT), its metabolic processing could influence the cellular pool of UDP-GlcNAc, the donor substrate for OGT. nih.gov Future studies could explore its potential to subtly modulate O-GlcNAc homeostasis, providing a chemical tool to investigate the intricate cross-talk between nutrient metabolism and cellular signaling. nih.gov
Computational Design of Novel Glycoside Analogues
Computational tools have become indispensable in drug discovery and molecular science for predicting interactions and guiding synthesis. nih.gov Molecular modeling, docking, and dynamics simulations can provide profound insights into how a ligand binds to a protein target. dergipark.org.tr Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as an excellent reference scaffold for the computational design of more potent and selective inhibitors of glycan-processing enzymes.
Researchers can use in silico models of enzymes like glycosidases or glycosyltransferases to study the binding of the butyl glycoside. mdpi.com By analyzing the predicted binding pose and interactions within the active site, key contacts can be identified. This knowledge can then be used to rationally design novel analogues. For example, the butyl chain could be extended, branched, or functionalized with groups (e.g., hydroxyls, amides, aromatic rings) predicted to form additional favorable interactions with the enzyme, thereby increasing binding affinity and specificity.
Steered molecular dynamics (SMD) simulations can also be employed to model the process of the inhibitor unbinding from the enzyme, revealing the dissociation pathway and energetic barriers. mdpi.com By comparing the unbinding routes of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside with those of computationally designed analogues, scientists can predict which modifications are most likely to prolong the residency time of the inhibitor in the active site, a key determinant of inhibitory efficacy.
| Computational Method | Application to Butyl-GlcNAc Analogues | Research Goal |
| Molecular Docking | Predict the binding pose of Butyl-GlcNAc and its designed analogues within an enzyme's active site. dergipark.org.tr | Identify key interactions and screen virtual libraries of analogues for high-affinity binders. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-inhibitor complex over time to assess its stability. | Evaluate the conformational stability of the complex and the persistence of key binding interactions. |
| Free Energy Calculations | Calculate the binding free energy (e.g., via MM/PBSA or FEP) to quantitatively predict binding affinity. | Rank designed analogues by their predicted potency to prioritize synthetic efforts. |
| Steered Molecular Dynamics (SMD) | Simulate the forced unbinding of the inhibitor from the enzyme to understand dissociation pathways. mdpi.com | Design analogues with slower off-rates and longer target engagement. |
Development of Innovative Glycoscience Tools for Mechanistic Biology
A major frontier in chemical biology is the development of molecular tools to probe biological processes in their native context. Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a versatile and chemically tractable scaffold for the creation of such innovative tools. The terminal end of the butyl aglycone provides a convenient point for chemical modification without altering the core GlcNAc recognition motif.
Future research will focus on transforming this simple glycoside into sophisticated chemical probes. By synthesizing derivatives where the butyl chain is terminated with a reactive group, it can be conjugated to a variety of functional tags. For instance:
Affinity Probes: Attaching biotin (B1667282) would enable the identification and isolation of GlcNAc-binding proteins from complex cellular lysates through affinity purification.
Fluorescent Probes: Conjugation to a fluorophore would allow for the visualization of GlcNAc-recognizing receptors on the cell surface or within cellular compartments using advanced microscopy techniques.
Photo-crosslinking Probes: Incorporating a photo-activatable cross-linking group (e.g., a diazirine or benzophenone) would allow for the covalent trapping of interacting proteins upon UV irradiation, enabling the definitive identification of binding partners in living cells.
These tools would be instrumental in mechanistic studies, helping to deorphanize glycan-binding proteins, map their interaction networks, and elucidate the precise roles of GlcNAc recognition in cellular signaling, immune responses, and disease pathogenesis. nih.govnih.gov The synthesis of various functionalized N-acetyl-d-glucosamine derivatives has already demonstrated the feasibility of this approach. rsc.org
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and what are their critical optimization parameters?
- Methodology : The synthesis typically involves glycosylation of a protected glucosamine derivative with butanol under acid catalysis. Key steps include:
- Protection of reactive hydroxyl groups : Use acetyl or benzyl groups to prevent unwanted side reactions .
- Activation of the anomeric center : Employ trichloroacetimidate or thioglycoside donors for efficient coupling .
- De-protection and purification : Final deprotection using catalytic hydrogenation (for benzyl groups) or alkaline hydrolysis (for acetyl groups), followed by HPLC or column chromatography .
Q. How can researchers confirm the structural integrity and purity of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm β-anomeric configuration (J₁,₂ coupling constant ~8–10 Hz) and acetamido group placement (δ ~2.0 ppm for CH₃) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]⁺ at m/z 336.2) .
- Polarimetry : Specific rotation ([α]D²⁵) to validate optical purity (e.g., +35° to +40° for β-configuration) .
Advanced Research Questions
Q. How can regioselective modifications of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside be achieved for glycan engineering?
- Strategy :
- Temporary protecting groups : Use orthogonal groups like benzylidene (for 4,6-OH) or trityl (for 6-OH) to direct functionalization at specific positions (e.g., 3-OH or 4-OH) .
- Enzymatic glycosylation : Leverage glycosyltransferases (e.g., β1-4 galactosyltransferase) for stereospecific elongation of oligosaccharide chains .
Q. How should researchers address discrepancies between predicted and observed biological activity in glycosylation studies?
- Root Cause Analysis :
- Conformational flexibility : Use molecular dynamics (MD) simulations to assess if the butyl aglycone alters carbohydrate-protein interactions .
- Impurity profiling : Re-examine synthetic intermediates via LC-MS to detect trace byproducts (e.g., α-anomers or incomplete deprotection) .
- Validation : Compare activity with structurally validated standards (e.g., phenyl or p-nitrophenyl analogs) to isolate structure-activity relationships .
Q. What role does Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside play in synthesizing complex oligosaccharides for glycobiology studies?
- Applications :
- Glycosyl donor : Serve as a stable intermediate for stepwise assembly of N-linked glycans via sequential enzymatic or chemical glycosylation .
- Probe development : Incorporate fluorescent tags (e.g., dansyl or BODIPY) at the butyl chain to track glycan trafficking in live cells .
Methodological Considerations Table
Data Contradiction Analysis Example
- Observation : A synthetic analog exhibits reduced lectin binding despite identical NMR/MS profiles.
- Resolution :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
